![molecular formula C13H20N2 B1386112 3-Methyl-4-(3-methyl-1-piperidinyl)aniline CAS No. 1152866-57-3](/img/structure/B1386112.png)
3-Methyl-4-(3-methyl-1-piperidinyl)aniline
Overview
Description
“3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .
Molecular Structure Analysis
The molecular formula of “3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is C13H20N2 . The InChI code for this compound is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Scientific Research Applications
Pharmacology
3-Methyl-4-(3-methyl-1-piperidinyl)aniline: is a compound that plays a significant role in the pharmaceutical industry due to its piperidine structure, which is a common fragment in medicinal chemistry . Piperidine derivatives are found in more than twenty classes of pharmaceuticals, including alkaloids. They are crucial for designing drugs and are involved in various pharmacological applications. The compound’s derivatives can be synthesized through intra- and intermolecular reactions, leading to a variety of biologically active molecules.
Material Science
In material science, 3-Methyl-4-(3-methyl-1-piperidinyl)aniline may be used as a precursor or a building block for the synthesis of complex organic compounds . Its structural properties can contribute to the development of new materials with specific characteristics, such as enhanced durability or conductivity.
Chemical Synthesis
This compound is valuable in chemical synthesis, where it can serve as an intermediate in the production of various piperidine derivatives . These derivatives are important for creating compounds with potential therapeutic effects. The versatility of the piperidine ring allows for a broad range of chemical modifications, making it a valuable asset in synthetic organic chemistry.
Analytical Chemistry
In analytical chemistry, 3-Methyl-4-(3-methyl-1-piperidinyl)aniline can be used as a standard or reference compound in chromatographic analysis . It may also play a role in the development of analytical methods for the detection and quantification of similar compounds.
Life Science Research
The compound’s derivatives are used in life science research to study biological processes and to develop new drugs . Its piperidine core is a key element in many biologically active compounds, making it a subject of interest in drug discovery and development.
Environmental Science
While specific applications of 3-Methyl-4-(3-methyl-1-piperidinyl)aniline in environmental science are not directly mentioned in the available literature, compounds like this can be studied for their environmental impact, biodegradability, and potential use in green chemistry practices .
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Methyl-4-(3-methyl-1-piperidinyl)aniline”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-methyl-4-(3-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHLWFKKQINAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(3-methyl-1-piperidinyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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